PG(16:0/16:0)
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Overview
Description
1,2-Dipalmitoyl-Phosphatidyl-Glycerole is a glycerophosphoglycerol compound, which means it is a type of phospholipid where two fatty acids are bonded to the 1-glycerol moiety through ester linkages . This compound is significant in various biological and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-Phosphatidyl-Glycerole can be synthesized through the esterification of glycerol with palmitic acid in the presence of a catalyst. The reaction typically involves the use of a dehydrating agent to remove water formed during the esterification process .
Industrial Production Methods
In industrial settings, the production of 1,2-Dipalmitoyl-Phosphatidyl-Glycerole often involves the use of enzymatic methods to ensure high specificity and yield. Enzymes such as lipases are used to catalyze the esterification reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-Phosphatidyl-Glycerole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products Formed
Oxidation: Peroxides and other oxidative derivatives.
Hydrolysis: Glycerol and palmitic acid.
Substitution: Various substituted phosphatidylglycerols depending on the reagents used.
Scientific Research Applications
1,2-Dipalmitoyl-Phosphatidyl-Glycerole has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lipid behavior and interactions.
Biology: Plays a crucial role in the formation of cell membranes and is used in studies of membrane dynamics and function.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Used in the formulation of various cosmetic and pharmaceutical products due to its emulsifying properties
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-Phosphatidyl-Glycerole involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with other lipid molecules and proteins within the membrane, affecting various cellular processes. The molecular targets include membrane-bound enzymes and receptors, which can alter signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-Phosphatidylcholine: Another phospholipid with similar fatty acid chains but a different head group.
1,2-Dipalmitoyl-Phosphatidylethanolamine: Similar structure but with an ethanolamine head group.
1,2-Dipalmitoyl-Phosphatidylserine: Contains a serine head group instead of glycerol.
Uniqueness
1,2-Dipalmitoyl-Phosphatidyl-Glycerole is unique due to its glycerol head group, which imparts distinct biochemical properties compared to other phospholipids. This uniqueness makes it particularly useful in studies of membrane dynamics and interactions .
Properties
CAS No. |
148466-49-3 |
---|---|
Molecular Formula |
C38H75O10P |
Molecular Weight |
723 g/mol |
IUPAC Name |
[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36+/m0/s1 |
InChI Key |
BIABMEZBCHDPBV-MPQUPPDSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
physical_description |
Solid |
Synonyms |
1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol 1,2-dipalmitoylphosphatidylglycerol dipalmitoylphosphatidylglycerol DPPG |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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